N'-(6-Chloro-2-(thiophen-3-yl)quinolin-4-yl)-N,N-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-[2-(diethylamino)ethyl]-2-(thiophen-3-yl)quinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chlorine atom, a diethylaminoethyl group, and a thiophene ring, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(diethylamino)ethyl]-2-(thiophen-3-yl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Chlorination: The quinoline core is then chlorinated at the 6-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with the chlorinated quinoline in the presence of a palladium catalyst.
Attachment of the Diethylaminoethyl Group: The final step involves the alkylation of the quinoline derivative with diethylaminoethyl chloride in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(diethylamino)ethyl]-2-(thiophen-3-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-chloro-N-[2-(diethylamino)ethyl]-2-(thiophen-3-yl)quinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its quinoline core.
Biological Research: Used as a probe to study the interaction of quinoline derivatives with biological targets.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(diethylamino)ethyl]-2-(thiophen-3-yl)quinolin-4-amine involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes like topoisomerases, which are crucial for DNA replication.
Receptor Binding: The compound may bind to specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinacrine: Used for its antiprotozoal and antirheumatic properties.
Mefloquine: Known for its antimalarial activity.
Uniqueness
6-chloro-N-[2-(diethylamino)ethyl]-2-(thiophen-3-yl)quinolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C19H22ClN3S |
---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
N-(6-chloro-2-thiophen-3-ylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H22ClN3S/c1-3-23(4-2)9-8-21-19-12-18(14-7-10-24-13-14)22-17-6-5-15(20)11-16(17)19/h5-7,10-13H,3-4,8-9H2,1-2H3,(H,21,22) |
InChI Key |
ZZBIXZZCTWWATP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.